N-[2-(1H-indol-3-yl)ethyl]-6-methoxyquinoline-4-carboxamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-6-methoxyquinoline-4-carboxamide is a synthetic compound that combines structural elements from indole and quinoline derivatives. Indole derivatives are known for their wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties . Quinoline derivatives are also significant in medicinal chemistry due to their antimalarial, antibacterial, and anticancer activities . The combination of these two moieties in a single molecule offers potential for diverse pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-6-methoxyquinoline-4-carboxamide typically involves the coupling of an indole derivative with a quinoline derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the carboxylic acid group of the quinoline derivative and the amine group of the indole derivative . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-6-methoxyquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: Both the indole and quinoline moieties can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated indole and quinoline derivatives.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-6-methoxyquinoline-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-6-methoxyquinoline-4-carboxamide involves its interaction with specific molecular targets within cells. The indole moiety is known to interact with serotonin receptors, while the quinoline moiety can inhibit enzymes such as topoisomerases . These interactions can lead to various biological effects, including modulation of neurotransmitter levels and inhibition of DNA replication .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide
- N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-6-methoxyquinoline-4-carboxamide is unique due to the combination of indole and quinoline moieties, which provides a broader range of biological activities compared to compounds containing only one of these moieties . This dual functionality makes it a versatile compound for various scientific and medical applications.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-6-methoxyquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-26-15-6-7-20-18(12-15)17(9-11-22-20)21(25)23-10-8-14-13-24-19-5-3-2-4-16(14)19/h2-7,9,11-13,24H,8,10H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKZSFLDTMQTJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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